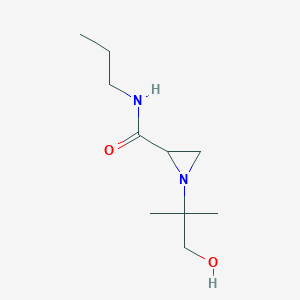![molecular formula C18H22N2O3 B5176573 3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)
3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide, also known as GW806742X, is a potent and selective agonist of the GPR40 receptor. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. The discovery of this compound has generated significant interest in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes.
Wirkmechanismus
3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide acts as an agonist of the GPR40 receptor, which is primarily expressed in pancreatic beta cells. Activation of this receptor leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion.
Biochemical and physiological effects:
3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. In addition, the compound has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide is its potency and selectivity for the GPR40 receptor. This makes it a useful tool for studying the role of this receptor in insulin secretion and glucose homeostasis. However, one of the limitations of this compound is its relatively short half-life, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of type 2 diabetes. In addition, further studies are needed to elucidate the precise mechanisms by which 3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide enhances insulin secretion and improves glucose homeostasis. Finally, the potential role of GPR40 agonists in the treatment of other metabolic disorders, such as obesity and dyslipidemia, warrants further investigation.
Synthesemethoden
The synthesis of 3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine to form the corresponding amide. Finally, the amide is reacted with 2-(methoxyethyl)amine to form the final product.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, making it a promising candidate for the development of new anti-diabetic drugs.
Eigenschaften
IUPAC Name |
3-methoxy-N-(2-morpholin-4-ylethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-17-13-15-5-3-2-4-14(15)12-16(17)18(21)19-6-7-20-8-10-23-11-9-20/h2-5,12-13H,6-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQWQCYHZNHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)

![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea](/img/structure/B5176563.png)
